molecular formula C22H20BrClN2O4S B7701180 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide

カタログ番号 B7701180
分子量: 523.8 g/mol
InChIキー: GBJWRUILWANLHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the Tyk2 protein. Tyk2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown potential as a therapeutic agent in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.

作用機序

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide targets the Tyk2 protein, which is involved in the signaling pathways of cytokines and growth factors. By inhibiting Tyk2, this compound blocks the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-α), which are implicated in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in preclinical models of psoriasis and rheumatoid arthritis. In addition, this compound has been found to be well-tolerated in clinical trials, with no serious adverse events reported.

実験室実験の利点と制限

One advantage of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide is its specificity for the Tyk2 protein, which reduces the risk of off-target effects. However, one limitation is that this compound has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not fully understood.

将来の方向性

There are several potential future directions for research on 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide. One area of interest is the development of combination therapies, which could enhance the efficacy of this compound in the treatment of autoimmune diseases. Another potential direction is the investigation of this compound in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to determine the optimal dosing and administration regimens.

合成法

The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with 4-nitrobenzenesulfonyl chloride to form 4-bromobenzyl 4-nitrobenzenesulfonate. The nitro group is then reduced to an amine, which is subsequently reacted with 2-methylpropylamine and acetic anhydride to form this compound.

科学的研究の応用

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent in the treatment of autoimmune diseases. In a preclinical study, this compound was shown to reduce inflammation and improve symptoms in a mouse model of psoriasis. In another study, this compound was found to be effective in reducing joint inflammation and bone destruction in a mouse model of rheumatoid arthritis.

特性

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O4S/c1-30-21-12-11-18(24)13-20(21)25-22(27)15-26(14-16-7-9-17(23)10-8-16)31(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJWRUILWANLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。